7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-(hydroxymethyl)-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
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Overview
Description
7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-(hydroxymethyl)-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide is a semi-synthetic broad-spectrum antibiotic related to tetracycline. It is known for its antibacterial properties and is used to treat various bacterial infections. The compound is sensitive to light and air and is soluble in citrate-phosphate buffer at pH 6-8 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-(hydroxymethyl)-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide involves multiple steps. One common method includes the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length. The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and solvent composition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to hydroxyl groups.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro and amino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-(hydroxymethyl)-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nucleophilic aromatic substitution reactions.
Biology: Investigated for its antibacterial properties and mechanisms of resistance.
Medicine: Used in the treatment of bacterial infections, including acne, urinary tract infections, and respiratory infections.
Industry: Employed in the development of new antibiotics and antimicrobial agents.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome. This binding is reversible and leads to the inhibition of bacterial cell growth. Resistance mechanisms include efflux pumps that remove the compound from the cell and ribosomal protection proteins that prevent its binding .
Comparison with Similar Compounds
Similar Compounds
- Chlormethylenecycline
- N2-(hydroxymethyl)chlortetracycline
- N-methylol-7-chlortetracycline
Uniqueness
Compared to similar compounds, 7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-(hydroxymethyl)-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide has unique structural features that enhance its antibacterial activity. The presence of multiple hydroxyl groups and the dimethylamino substituent contribute to its broad-spectrum activity and effectiveness against resistant bacterial strains .
Properties
Molecular Formula |
C23H25ClN2O9 |
---|---|
Molecular Weight |
508.9 g/mol |
IUPAC Name |
7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-(hydroxymethyl)-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C23H25ClN2O9/c1-22(34)8-6-9-16(26(2)3)18(30)14(21(33)25-7-27)20(32)23(9,35)19(31)12(8)17(29)13-11(28)5-4-10(24)15(13)22/h4-5,8-9,16,27-29,32,34-35H,6-7H2,1-3H3,(H,25,33) |
InChI Key |
BXTHDFJCJQJHKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)NCO)N(C)C)O |
Origin of Product |
United States |
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